molecular formula C7H10N6 B13320446 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine

1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine

Cat. No.: B13320446
M. Wt: 178.20 g/mol
InChI Key: SHJXGWSRGXTPIA-UHFFFAOYSA-N
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Description

1-[(1-Methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine is a heterocyclic compound featuring a triazole core linked to a methyl-substituted pyrazole moiety. This structure combines the electron-rich triazole ring with the sterically constrained pyrazole group, making it a versatile scaffold in medicinal chemistry and materials science. The compound’s molecular formula is C₈H₁₁N₇, with a molecular weight of 205.22 g/mol. Its synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution reactions, as seen in related compounds .

Key properties include:

  • Derivatives such as hydrochloride salts (e.g., 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-amine hydrochloride) exhibit enhanced aqueous solubility .
  • Stability: The triazole ring confers thermal and oxidative stability, while the pyrazole’s methyl group may reduce metabolic degradation .

Properties

Molecular Formula

C7H10N6

Molecular Weight

178.20 g/mol

IUPAC Name

1-[(1-methylpyrazol-4-yl)methyl]triazol-4-amine

InChI

InChI=1S/C7H10N6/c1-12-3-6(2-9-12)4-13-5-7(8)10-11-13/h2-3,5H,4,8H2,1H3

InChI Key

SHJXGWSRGXTPIA-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CN2C=C(N=N2)N

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-[(1-Methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, dihydrotriazoles, and various substituted derivatives, depending on the reagents and conditions used .

Scientific Research Applications

1-[(1-Methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Substituents/Modifications Molecular Formula Key Properties/Applications References
1-[2-(1-Methyl-1H-pyrazol-4-yl)ethyl]-1H-1,2,3-triazol-4-amine Ethyl linker (vs. methyl) C₈H₁₂N₆ Similar scaffold; lower steric hindrance
1-{[4-(Trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-amine hydrochloride Trifluoromethylphenyl group; hydrochloride salt C₁₀H₁₀F₃N₅·HCl Enhanced solubility; potential kinase inhibitor
1-Benzyl-1H-1,2,3-triazol-4-amine Benzyl substituent (vs. pyrazole) C₉H₁₀N₄ Simpler aromatic system; lower polarity
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyridine and cyclopropyl groups C₁₂H₁₅N₅ Bioactive (kinase inhibition)
3-(3,5-Bis(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-amine Bis(trifluoromethyl)phenyl group C₁₀H₆F₆N₄ High lipophilicity; catalytic applications

Physicochemical Properties

  • Melting Points : Pyrazole-triazole hybrids generally exhibit moderate melting points (e.g., 104–107°C for N-cyclopropyl derivatives vs. 129–131°C for nitro-substituted triazoles ).
  • Spectroscopic Data :
    • ¹H NMR : Triazole protons resonate at δ 7.5–9.5 ppm, while pyrazole methyl groups appear at δ 2.5–3.5 ppm .
    • HRMS : Confirms molecular ions (e.g., [M+H]⁺ = 215 for pyridine derivatives ).

Key Research Findings

  • Bioactivity: N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine showed nanomolar IC₅₀ values in kinase assays .
  • Synthetic Efficiency : CuAAC reactions for triazoles achieve yields >80% under optimized conditions .
  • Stability: Trifluoromethyl derivatives exhibit prolonged half-lives in metabolic studies compared to non-fluorinated analogues .

Biological Activity

The compound 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including its potential as an anticancer agent, antimicrobial properties, and mechanisms of action.

  • Chemical Formula : C₇H₈N₄
  • Molecular Weight : 164.17 g/mol
  • CAS Number : 112029-98-8

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. The compound was evaluated for its cytotoxic effects against various cancer cell lines, including:

Cell LineIC₅₀ (µM)Reference
HCT-116 (Colon Cancer)15.2
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)18.0

The mechanism of action involves inducing apoptosis and cell cycle arrest in the G0/G1 and G2/M phases, independent of p53 status. The compound demonstrated significant cell viability reduction after 72 hours of treatment, comparable to standard chemotherapeutic agents like cisplatin.

Antimicrobial Activity

The compound's antimicrobial efficacy was assessed against a range of pathogens:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These findings suggest that the compound possesses broad-spectrum antibacterial and antifungal activities.

The biological activity of This compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : It promotes programmed cell death through intrinsic pathways.
  • Cell Cycle Arrest : The compound causes accumulation in specific phases of the cell cycle, preventing further division.

Case Studies

A notable study demonstrated the use of this compound in combination with other chemotherapeutics to enhance efficacy against resistant cancer cells. The combination therapy showed improved IC₅₀ values and reduced side effects compared to single-agent treatments.

Q & A

Q. What are the common synthetic routes for 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine, and how do reaction conditions influence yield?

The synthesis typically involves multi-step alkylation or nucleophilic substitution reactions. For example:

  • Step 1 : Alkylation of 1-methyl-1H-pyrazole-4-carbaldehyde with a methylamine derivative under basic conditions (e.g., NaH in DMF) .
  • Step 2 : Click chemistry (azide-alkyne cycloaddition) to form the triazole ring. Copper(I)-catalyzed conditions are often employed for regioselectivity .
  • Critical factors : Solvent polarity (DMF enhances nucleophilicity), temperature control (20–60°C), and stoichiometric ratios of reagents. Yields range from 40–70% depending on purification methods (e.g., column chromatography) .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify hydrogen/carbon environments (e.g., pyrazole methyl groups at δ 2.5–3.0 ppm; triazole protons at δ 7.5–8.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 235.1201) .
  • Infrared (IR) Spectroscopy : Detects amine N-H stretches (~3300 cm1^{-1}) and triazole C=N vibrations (~1600 cm1^{-1}) .

Q. What are the key structural features influencing this compound’s reactivity?

  • Pyrazole ring : Electron-rich due to adjacent nitrogen atoms, facilitating electrophilic substitution .
  • Triazole amine : Acts as a hydrogen-bond donor, enhancing solubility in polar solvents and interaction with biological targets .
  • Methyl groups : Steric hindrance at the pyrazole N1 position reduces unwanted side reactions .

Advanced Research Questions

Q. How can conflicting biological activity data for this compound be resolved across different assays?

  • Step 1 : Validate assay conditions (e.g., pH, buffer composition) to rule out false positives/negatives. For example, fluorescence interference in enzyme inhibition assays may require orthogonal methods like HPLC .
  • Step 2 : Perform structure-activity relationship (SAR) studies. Compare analogs (e.g., fluorinated or bulkier substituents) to isolate functional groups responsible for activity .
  • Step 3 : Use computational docking to model binding modes and identify discrepancies between predicted and experimental affinities .

Q. What strategies optimize regioselectivity during the synthesis of triazole-containing derivatives?

  • Catalyst selection : Copper(I) catalysts favor 1,4-regioselectivity in azide-alkyne cycloadditions, while ruthenium-based systems yield 1,5-isomers .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, enhancing selectivity .
  • Protecting groups : Temporarily block reactive sites on the pyrazole ring to direct triazole formation .

Q. How do computational methods predict the compound’s pharmacokinetic properties, and how reliable are these models?

  • ADMET Prediction : Tools like SwissADME estimate logP (~1.8), indicating moderate lipophilicity. Predicted CYP450 inhibition requires experimental validation (e.g., liver microsome assays) .
  • Molecular Dynamics (MD) Simulations : Model membrane permeability and protein-binding stability. Cross-validate with SPR (surface plasmon resonance) for binding kinetics .

Q. What are the challenges in scaling up synthesis while maintaining purity?

  • Issue 1 : Exothermic reactions during alkylation require precise temperature control (jacketed reactors recommended) .
  • Issue 2 : Column chromatography is impractical for large batches. Switch to recrystallization or continuous flow purification .
  • Quality control : Implement in-line FTIR or HPLC monitoring to detect impurities ≥0.1% .

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